3-(furan-3-yl)prop-2-ynoic acid
Description
3-(Furan-3-yl)prop-2-ynoic acid (CAS: 54345-10-7) is a heterocyclic carboxylic acid with the molecular formula C₇H₄O₃ and a molecular weight of 136.10 g/mol . The compound features a furan ring substituted at the 3-position, conjugated with a propiolic acid group (HC≡C–COOH). This structure confers unique electronic properties due to the electron-rich furan oxygen and the electron-withdrawing triple bond, enhancing its acidity compared to saturated analogs.
Properties
CAS No. |
54345-10-7 |
|---|---|
Molecular Formula |
C7H4O3 |
Molecular Weight |
136.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-3-yl)prop-2-ynoic acid typically involves the coupling of a furan derivative with a propynoic acid precursor. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of a furan halide with a terminal alkyne in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(furan-3-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The triple bond in the propynoic acid moiety can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alkenes or alkanes, depending on the extent of reduction.
Substitution: Various substituted furan derivatives, depending on the electrophile used.
Scientific Research Applications
3-(furan-3-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of fine chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(furan-3-yl)prop-2-ynoic acid and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The furan ring can participate in π-π stacking interactions, while the propynoic acid moiety can form hydrogen bonds or covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position: Furan-3-yl vs. Furan-2-yl Derivatives
The position of the furan substituent significantly impacts electronic and steric properties:
- 3-(Furan-2-yl)propanoic acid (C₇H₈O₃, MW: 140.14 g/mol) has a saturated propanoic acid chain and a furan-2-yl group. The saturated chain reduces electrophilicity compared to the triple bond in the target compound.
- Furan-3-yl substitution introduces distinct conjugation pathways.
Table 1: Structural and Electronic Comparison
| Compound | Aryl Group | Molecular Formula | Molecular Weight | Key Feature |
|---|---|---|---|---|
| 3-(Furan-3-yl)prop-2-ynoic acid | Furan-3-yl | C₇H₄O₃ | 136.10 | Triple bond, high acidity |
| 3-(Furan-2-yl)propanoic acid | Furan-2-yl | C₇H₈O₃ | 140.14 | Saturated chain |
Aryl Group Variations: Furan vs. Phenyl Derivatives
Replacing the furan ring with other aryl groups alters electronic and steric profiles:
- 3-(3-Fluorophenyl)prop-2-ynoic acid (C₉H₅FO₂, MW: 164.13 g/mol) : The electron-withdrawing fluorine substituent increases acidity compared to non-fluorinated analogs. However, the absence of a heteroatom in the aromatic ring reduces resonance stabilization.
Table 2: Aryl Group Effects
| Compound | Aryl Group | Molecular Weight | Key Property |
|---|---|---|---|
| This compound | Furan-3-yl | 136.10 | High acidity (O-heteroatom) |
| 3-(3-Fluorophenyl)prop-2-ynoic acid | 3-Fluorophenyl | 164.13 | Enhanced acidity (F substituent) |
| 3-(4-Cyclopropylphenyl)prop-2-ynoic acid | 4-Cyclopropylphenyl | 186.21 | Steric hindrance |
Functional Group Modifications
Amino-Substituted Analogs
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid (C₁₄H₁₂F₃NO₃, MW: 299.25 g/mol) contains an amino group on the propanoic acid chain. This modification increases basicity and solubility, contrasting with the target compound’s electrophilic triple bond.
Saturated vs. Unsaturated Chains
The triple bond in this compound enhances reactivity toward nucleophilic additions (e.g., click chemistry) compared to saturated derivatives like 3-(furan-2-yl)propanoic acid .
Research Implications and Gaps
- Synthetic Routes : While furan-2-yl derivatives are synthesized via TfOH- or AlX₃-catalyzed methods , analogous protocols for furan-3-yl derivatives remain underexplored.
- Biological Activity: Furan-2-yl propanoic acid derivatives exhibit antimicrobial properties , but data for furan-3-yl analogs are lacking.
- Computational Studies : Density functional theory (DFT) could elucidate electronic differences between analogs, building on methods validated in thermochemical studies .
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